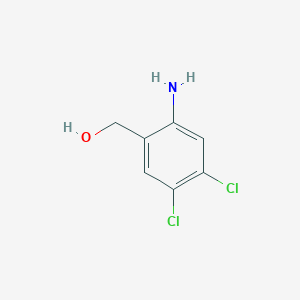

(2-Amino-4,5-dichlorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Amino-4,5-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions, an amino group at the 2 position, and a hydroxymethyl group at the 1 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dichlorophenyl)methanol typically involves the chlorination of phenol followed by amination and hydroxymethylation. One common method is as follows:

Chlorination: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 4 and 5 positions.

Amination: The chlorinated phenol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 2 position.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 1 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

Oxidation: (2-Amino-4,5-dichlorophenyl)carboxylic acid.

Reduction: (2-Amino-4,5-dichlorophenyl)amine.

Substitution: (2-Amino-4,5-dichlorophenyl)methoxy or (2-Amino-4,5-dichlorophenyl)thiol.

Applications De Recherche Scientifique

(2-Amino-4,5-dichlorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2-Amino-4,5-dichlorophenyl)methanol involves its interaction with specific molecular targets in biological systems. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Amino-4,4’-dichlorodiphenyl Ether): Similar structure but with an ether linkage between two phenyl rings.

(2,6-Dichlorophenyl)amino]phenylmethanol: Similar structure but with different substitution patterns on the phenyl ring.

2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol: Similar structure but with additional amino and ethanol groups.

Uniqueness

(2-Amino-4,5-dichlorophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

(2-Amino-4,5-dichlorophenyl)methanol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination of Phenol : Chlorine gas is used to chlorinate phenol in the presence of a catalyst (e.g., ferric chloride), introducing chlorine at the 4 and 5 positions.

- Amination : The chlorinated product undergoes amination with ammonia or an amine source to introduce the amino group at the 2 position.

- Hydroxymethylation : Finally, hydroxymethylation is performed using formaldehyde and a base to attach the hydroxymethyl group at the 1 position.

The biological activity of this compound is attributed to its interactions with specific molecular targets in biological systems. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

- Cell Viability Assays : In vitro tests against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) demonstrated significant cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound effectively inhibits cell proliferation .

- Kinase Inhibition : It has shown promising inhibition efficacy against EGFR and VEGFR-2 kinases, suggesting potential applications in targeted cancer therapies .

Case Studies

- Case Study on Anticancer Activity : A study evaluated this compound against five cancer cell lines using varying concentrations. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µg/mL .

- Antimicrobial Testing : Another investigation focused on its antibacterial properties against common pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibition of enzyme/receptor activity |

| Sorafenib | Yes | Yes | Kinase inhibition |

| Vinblastine | No | Yes | Microtubule stabilization |

Propriétés

IUPAC Name |

(2-amino-4,5-dichlorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOAFNZUPHEZSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.